3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
3,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonamide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for complex molecules.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The sulfonamide group can be reduced to an amine.
Substitution: : The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Formation of 3,4-dihydroxy derivatives.
Reduction: : Formation of 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenamine.
Substitution: : Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
The biological potential of this compound lies in its ability to interact with various biological targets. It has shown promise in studies related to enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Its sulfonamide group, in particular, is known for its antimicrobial activity, which could be useful in developing new antibiotics.
Industry
In industry, this compound could be used in the production of advanced materials, such as conductive polymers. Its thiophene moiety is particularly useful in creating π-conjugated systems that have applications in electronics and materials science.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes by binding to their active sites, disrupting their normal function. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzenesulfonamide: : Similar structure but lacks the thiophene ring.
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide: : Similar structure but lacks the methoxy groups.
3,4-Dimethoxythiophene: : Similar structure but lacks the sulfonamide group.
Uniqueness
The uniqueness of 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-20-13-6-5-12(10-14(13)21-2)23(18,19)17-11-16(7-8-16)15-4-3-9-22-15/h3-6,9-10,17H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXMLFHBVCDBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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